molecular formula C15H19NO4S2 B010470 Guaisteine CAS No. 103181-72-2

Guaisteine

Cat. No.: B010470
CAS No.: 103181-72-2
M. Wt: 341.4 g/mol
InChI Key: DUTQZUMFFDWHBC-UHFFFAOYSA-N
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Scientific Research Applications

Guaisteine has a wide range of scientific research applications:

Safety and Hazards

Guaisteine is intended for research and development use only and is not advised for medicinal, household, or other uses . In case of exposure, appropriate safety measures should be taken, such as moving the victim into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, and rinsing with pure water for at least 15 minutes if it comes into contact with eyes .

Preparation Methods

Guaisteine can be synthesized through various methods. One common approach involves the guanylation of amines with carbodiimides, catalyzed by transition metals such as scandium (III) triflate . This method is efficient and practical, especially for substrates that dissolve only in aqueous solutions. Another method involves the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions . Industrial production methods often utilize these catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

Guaisteine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of guaisteine involves its interaction with specific molecular targets and pathways. In the treatment of platelet disorders, this compound inhibits platelet aggregation by targeting enzymes involved in the clotting process. It also acts as a diagnostic agent by binding to specific receptors in the cerebrovascular system, allowing for the visualization of blood flow and detection of abnormalities .

Comparison with Similar Compounds

Guaisteine can be compared with other thioether compounds such as methionine and cysteine. Unlike methionine and cysteine, which are amino acids, this compound is primarily used for its diagnostic and therapeutic properties. Its hydrophobic nature and specific molecular interactions make it unique in its applications.

Similar Compounds

  • Methionine
  • Cysteine
  • Thioether derivatives

This compound’s uniqueness lies in its specific applications in medicine and its effectiveness in treating platelet disorders and diagnosing cerebrovascular diseases.

Properties

IUPAC Name

S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-11(17)22-10-14(18)16-7-8-21-15(16)9-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTQZUMFFDWHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869384
Record name Guaisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103181-72-2
Record name Guaisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103181722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5PAQ48WOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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